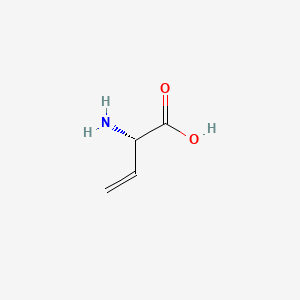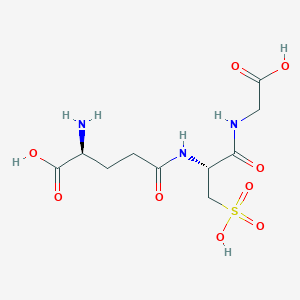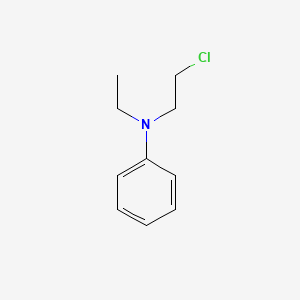
Diethylbenzoylphosphonat
Übersicht
Beschreibung
Diethoxyphosphoryl(phenyl)methanone, or DEPM, is an organophosphorus compound that has been studied extensively in the fields of organic chemistry and biochemistry. It is a versatile compound with a variety of applications, including use as a reagent in organic synthesis, as a catalyst in biochemistry, and as a model compound for studying the mechanism of action of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Potenzielle antimikrobielle Mittel
Diethylbenzoylphosphonat-Derivate wurden synthetisiert und als potenzielle antimikrobielle Mittel bewertet . Die Auswirkungen des Substituenten am Phenylring von this compound-Derivaten auf die zytotoxische Aktivität wurden untersucht . Diese Verbindungen zeigen eine hohe Selektivität und Aktivität gegenüber bestimmten Stämmen von Escherichia coli .
Synthese von 3,5-Dihydroxy-4-isopropylstilben
This compound wird als Reaktant für die Synthese von 3,5-Dihydroxy-4-isopropylstilben verwendet . Diese Verbindung wird zur Behandlung von Hauterkrankungen eingesetzt .
Synthese von natürlichen, zytotoxischen Meeresprodukten
This compound wird auch bei der Synthese von natürlichen, zytotoxischen Meeresprodukten polyketid-basierten Ursprungs über intramolekulare Diels-Alder-Reaktionen verwendet .
Cyclisierung von Arylethern, Aminen und Amiden
Diese Verbindung wird als Reaktant für die Cyclisierung von Arylethern, Aminen und Amiden verwendet . Dieser Prozess ist wichtig bei der Synthese verschiedener organischer Verbindungen.
Untersuchung von funktionellen Gruppen auf die Leistung von organischen LEDs
This compound wird zur Untersuchung der Auswirkungen von funktionellen Gruppen auf die Leistung von organischen LEDs verwendet . Diese Forschung kann dazu beitragen, die Effizienz und Lebensdauer dieser Geräte zu verbessern.
Synthese von Stilbenen
This compound wird bei der Synthese von Stilbenen über die On-Column-Oxidation von vicinalen Diolen und Horner-Emmons-Reaktionen verwendet . Stilbene haben aufgrund ihrer potenziellen gesundheitlichen Vorteile vielfältige Anwendungen in der pharmazeutischen Industrie.
Eigenschaften
IUPAC Name |
diethoxyphosphoryl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMQIAPGYOUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277506 | |
| Record name | Diethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3277-27-8 | |
| Record name | NSC2669 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














